molecular formula C23H22N2O4S B11246491 N-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2,3-dimethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11246491
M. Wt: 422.5 g/mol
InChI Key: OYFVFMOGMPDIKI-UHFFFAOYSA-N
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Description

4-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structure that combines a benzene sulfonyl group, a dimethylphenyl group, and a dihydrobenzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzoxazine ring This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and sustainable reagents.

Chemical Reactions Analysis

Types of Reactions

4-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides or thiols.

Scientific Research Applications

4-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: Its unique structure makes it a candidate for use in specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The dimethylphenyl group may enhance the compound’s binding affinity and specificity. The benzoxazine ring can provide structural stability and facilitate interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(BENZENESULFONYL)-N-(2,3-DIMETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C23H22N2O4S

Molecular Weight

422.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(2,3-dimethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C23H22N2O4S/c1-16-9-8-12-19(17(16)2)24-23(26)22-15-25(20-13-6-7-14-21(20)29-22)30(27,28)18-10-4-3-5-11-18/h3-14,22H,15H2,1-2H3,(H,24,26)

InChI Key

OYFVFMOGMPDIKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4)C

Origin of Product

United States

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